molecular formula C16H16Cl2N6O B118582 (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol CAS No. 122624-75-3

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol

Cat. No.: B118582
CAS No.: 122624-75-3
M. Wt: 379.2 g/mol
InChI Key: KZQMZONKDSNMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol is a chiral, adenine-like small molecule characterized by a central azo bond (-N=N-) linking a 4-chlorophenyl ring to a multifunctional pyrimidine core. This structure suggests significant potential as a biochemical tool, particularly in the study of protein kinases. The molecule's core resembles purine, a common scaffold in many ATP-competitive kinase inhibitors [https://www.ncbi.nlm.nih.gov/books/NBK6298/]. The presence of the azo group, a less common bioisostere, may confer unique binding properties and selectivity profiles, making it a valuable compound for probing the active sites of various kinases and studying intracellular signaling pathways. Researchers can utilize this molecule to develop and validate new assays, investigate structure-activity relationships (SAR) in medicinal chemistry, and explore the inhibition of specific kinase targets involved in cell proliferation and disease states. The chiral cyclopentene-methanol side chain further contributes to its stereochemical complexity and potential for selective interactions with biological targets. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-[[2-amino-6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidin-4-yl]amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N6O/c17-10-2-5-11(6-3-10)23-24-13-14(18)21-16(19)22-15(13)20-12-4-1-9(7-12)8-25/h1-6,9,12,25H,7-8H2,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQMZONKDSNMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561068
Record name [4-({2-Amino-6-chloro-5-[(E)-(4-chlorophenyl)diazenyl]pyrimidin-4-yl}amino)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122624-75-3
Record name [4-({2-Amino-6-chloro-5-[(E)-(4-chlorophenyl)diazenyl]pyrimidin-4-yl}amino)cyclopent-2-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol is a complex organic molecule with potential pharmacological applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, including relevant data tables and findings from case studies.

Molecular Structure

  • Molecular Formula : C16H16Cl2N6O
  • Molecular Weight : 381.256 g/mol
  • SMILES Notation : [2H]C([2H])(O)[C@H]1C[C@@H](Nc2nc(N)nc(Cl)c2\N=N\c3ccc(Cl)cc3)C=C1

Physical Properties

PropertyValue
Density2.2 g/cm³
Boiling Point268.2ºC at 760 mmHg
Melting PointNot Available

Antibacterial Activity

Recent studies have indicated that compounds similar to (1R,4S)-rel have shown significant antibacterial properties. For instance, derivatives containing piperidine and thiophene moieties have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves enzyme inhibition and disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds with structural similarities have shown promising results in inhibiting AChE, which is crucial for treating conditions like Alzheimer's disease .
  • Urease Inhibition : The ability to inhibit urease can lead to therapeutic applications in treating urinary tract infections and related disorders .

Anticancer Activity

There is emerging evidence suggesting that (1R,4S)-rel may possess anticancer properties. Studies indicate that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antibacterial Screening : A series of synthesized derivatives were tested against multiple bacterial strains, revealing that certain substitutions enhanced antibacterial activity significantly.
  • Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies showed that these compounds exhibit strong interactions with serum proteins, which may enhance their bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and inferred biological activity.

Structural Analogues Identified

Compound A: Name: (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS: 122624-73-1 Molecular Formula: C₁₀H₁₃ClN₄O Key Difference: Lacks the 4-chlorophenylazo group at the 5-position of the pyrimidine ring. Properties: Lower molecular weight (240.69 g/mol), higher logP (0.413), and reduced steric bulk compared to the target compound .

Compound B: Name: ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol CAS: 896716-96-4 Molecular Formula: C₁₀H₁₄ClN₅O Key Difference: Substitutes the azo group with a second amino group at the 5-position of the pyrimidine ring.

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B
Molecular Formula C₁₆H₁₄Cl₂N₆O C₁₀H₁₃ClN₄O C₁₀H₁₄ClN₅O
Molecular Weight (g/mol) 401.23 240.69 255.70
Key Substituent 5-(4-Chlorophenylazo) 5-H 5-Amino
logP ~1.5 (estimated) 0.413 ~0.8 (estimated)
Polar Surface Area (Ų) ~110 (estimated) 88.02 88.02
Bioactivity Inference Potential azo-based inhibitors Antiviral analogs [4] DNA-binding candidates [3]

Key Research Findings

Biological Relevance: Compound A (CAS 122624-73-1) has been studied as a precursor in antiviral agents, with the 2-amino-6-chloropyrimidine moiety critical for binding viral polymerases . Compound B’s 2,5-diamino substitution may favor hydrogen bonding with nucleic acids, suggesting utility in antimetabolite therapies .

Synthetic Challenges :

  • The azo linkage in the target compound requires precise diazotization conditions, increasing synthetic complexity compared to Compounds A and B .

Notes

Data Limitations :

  • Experimental data (e.g., melting point, solubility) for the target compound are unavailable in public databases, necessitating reliance on computational estimates .
  • Biological activity inferences are based on structural analogs; direct assays are required for validation.

Safety and Handling: No hazard statements are documented, but azo compounds may decompose under light or heat, requiring storage in sealed, dark conditions .

Research Gaps :

  • Comparative studies on the enzymatic stability or pharmacokinetics of these compounds are absent in the literature .

Preparation Methods

Chlorination and Amination

A 2,6-dichloropyrimidine precursor undergoes selective amination at the 4-position using ammonia in ethanol under reflux (70–80°C, 12 hours). The 2-chloro group remains intact for subsequent functionalization.

Reaction Conditions :

  • Solvent: Anhydrous ethanol.

  • Temperature: 78°C.

  • Catalyst: None (thermal activation).

  • Yield: ~65–70% (isolated).

Azo Group Introduction

The 5-position of the pyrimidine is functionalized via diazotization and coupling:

  • Diazotization : 4-Chloroaniline is treated with NaNO₂ and HCl at 0–5°C to generate the diazonium salt.

  • Coupling : The diazonium salt reacts with the 5-amino group of the pyrimidine intermediate in aqueous NaOH (pH 9–10).

Critical Parameters :

  • Temperature: <5°C to prevent diazonium decomposition.

  • pH: Alkaline conditions favor electrophilic substitution.

  • Yield: ~50–60% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Cyclopentene-Methanol Backbone Preparation

The (1R,4S)-rel-2-cyclopentene-1-methanol moiety is synthesized via asymmetric Diels-Alder reaction or enzymatic resolution:

Asymmetric Diels-Alder Reaction

A chiral catalyst (e.g., Jacobsen’s catalyst) induces the desired stereochemistry during cyclopentene formation:

Reaction Setup :

  • Diene: 1,3-Butadiene.

  • Dienophile: Methyl acrylate.

  • Catalyst: (R,R)-Jacobsen catalyst (5 mol%).

  • Solvent: Dichloromethane.

  • Temperature: -20°C.

Post-Reaction Modifications :

  • Ester hydrolysis (LiOH, THF/H₂O) to carboxylic acid.

  • Reduction (LiAlH₄) to methanol.

  • Resolution via chiral HPLC to isolate (1R,4S)-enantiomer.

Yield : 30–40% after enantiomeric resolution.

Final Coupling and Purification

The pyrimidine and cyclopentene-methanol intermediates are coupled via nucleophilic aromatic substitution:

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF).

  • Base: Potassium carbonate.

  • Temperature: 90°C, 24 hours.

  • Molar Ratio: 1:1.2 (pyrimidine:cyclopentene-methanol).

Workup :

  • Dilution with ice water.

  • Extraction with ethyl acetate (3×).

  • Column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane).

Yield : 45–55%.

Stereochemical Control and Characterization

Chiral Analysis

  • Chiral HPLC : Utilized to confirm enantiomeric excess (ee >98%) using a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min).

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, methanol).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.2–3.8 ppm (cyclopentene protons) and δ 7.2–8.1 ppm (aromatic protons).

  • FTIR : Peaks at 3260 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), and 1400 cm⁻¹ (N=N).

Comparative Data on Synthetic Routes

ParameterDiazotization-Coupling RouteAsymmetric Diels-Alder Route
Overall Yield20–25%12–15%
Stereochemical ControlModerate (requires resolution)High (catalyzed)
Purity (HPLC)>95%>98%
ScalabilitySuitable for gram-scaleLimited to milligram-scale

Challenges and Optimization Strategies

Azo Bond Stability

The azo group is prone to photodegradation. Mitigation strategies include:

  • Conducting reactions under amber glassware.

  • Adding radical scavengers (e.g., BHT) during purification.

Solvent Selection

DMF enhances reaction kinetics but complicates purification. Alternatives like THF or acetonitrile reduce side products but lower yields by 10–15%.

Catalytic Efficiency

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require rigorous exclusion of oxygen. Catalyst loading optimization (1–2 mol%) balances cost and activity.

Industrial and Research Implications

The compound’s synthesis underscores the importance of stereochemical precision in pharmaceutical intermediates. Future directions include:

  • Developing continuous-flow systems for diazotization to enhance safety.

  • Exploring biocatalytic methods for enantioselective cyclopentene formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates . Key steps include:

  • Step 1 : Coupling the pyrimidinylamine moiety with the cyclopentene-methanol backbone under inert conditions (e.g., nitrogen atmosphere).
  • Step 2 : Introducing the azo-chlorophenyl group via diazotization at 0–5°C to prevent premature decomposition.
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and catalyst loading (1–2 mol% Pd(OAc)₂) can improve yields by 15–20%. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry at (1R,4S) positions and confirms intramolecular hydrogen bonds (e.g., N–H⋯O distances ~2.8–3.0 Å) .
  • FTIR : Identifies NH₂ stretches (~3260 cm⁻¹), C=O (1650–1680 cm⁻¹), and azo (N=N) bands (~1400 cm⁻¹) .
  • ¹H/¹³C NMR : Assign diastereotopic protons on the cyclopentene ring (δ 3.2–3.8 ppm) and aromatic protons (δ 7.2–8.1 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data across studies?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray data (absolute configuration) with computational NMR chemical shift predictions (e.g., DFT/B3LYP/6-311+G(d,p)) to validate assignments .
  • Database Cross-Check : Use FDA, NIH, or EUR-Lex resources to compare reported melting points, UV-Vis λ_max, and retention times (HPLC) .
  • Contradiction Analysis : If azo-group stability varies, replicate experiments under controlled humidity (e.g., <30% RH) to isolate environmental factors .

Q. What factors influence the stability of the azo group under varying pH and temperature?

  • Methodological Answer :

  • pH Studies : Use buffer solutions (pH 2–12) at 25°C and 40°C. Monitor decomposition via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Azo bonds degrade rapidly at pH >10 (t₁/₂ < 2 hours) .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition onset (~180°C). Store samples at –20°C under argon to prevent photolytic cleavage .

Q. How does the (1R,4S) stereochemistry affect intermolecular interactions and crystallographic packing?

  • Methodological Answer :

  • X-ray Analysis : Compare dihedral angles between the pyrimidine and cyclopentene rings. For (1R,4S), angles of 34.8°–69.5° create staggered conformations, reducing steric hindrance .
  • Hydrogen Bonding : The methanol -OH group forms O–H⋯N bonds with the pyrimidine amino group (2.7 Å), stabilizing crystal lattices. Use Mercury software to visualize packing motifs .

Q. What computational methods model the electronic transitions of the azo-chlorophenyl moiety?

  • Methodological Answer :

  • TD-DFT : Calculate vertical excitations (B3LYP/6-31+G(d)) to predict UV-Vis spectra. The azo group’s π→π* transition (~450 nm) shifts bathochromically with electron-withdrawing Cl substituents .
  • Solvent Effects : Include PCM models for ethanol/water to simulate solvatochromism. Compare with experimental λ_max (e.g., 452 nm in DMSO vs. 438 nm in H₂O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.